This compound belongs to the class of organic compounds known as ketones and contains a pyrrole ring, which is a five-membered aromatic heterocyclic structure. The presence of both the pyrrole and phenyl groups contributes to its unique chemical properties and biological activities.
The synthesis of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone can be achieved through several methods:
Specific reaction conditions such as temperature, solvent choice, and reaction time can significantly impact yield and purity. For example, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials.
The molecular structure of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone can be described as follows:
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
, indicating the connectivity between atoms.VTBJXCJNLDHVOM-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its physical properties.
Further research is needed to elucidate the exact biochemical pathways involved in its action.
The physical and chemical properties of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone has potential applications in several scientific fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: